molecular formula C23H33N5O2S B10920776 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethyl-N-[4-(propan-2-yl)phenyl]-1-propyl-1H-pyrazole-4-sulfonamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethyl-N-[4-(propan-2-yl)phenyl]-1-propyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10920776
M. Wt: 443.6 g/mol
InChI Key: SZUALDWVMSJBFF-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity

Preparation Methods

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is favored for its efficiency and the ability to introduce various substituents on the pyrazole ring.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the sulfonamide group play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target involved .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N4-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C23H33N5O2S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3,5-dimethyl-N-(4-propan-2-ylphenyl)-1-propylpyrazole-4-sulfonamide

InChI

InChI=1S/C23H33N5O2S/c1-7-14-27-19(6)23(18(5)24-27)31(29,30)28(16-21-13-15-26(8-2)25-21)22-11-9-20(10-12-22)17(3)4/h9-13,15,17H,7-8,14,16H2,1-6H3

InChI Key

SZUALDWVMSJBFF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)S(=O)(=O)N(CC2=NN(C=C2)CC)C3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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